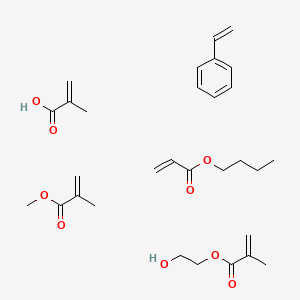

Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

Description

Properties

CAS No. |

36179-96-1 |

|---|---|

Molecular Formula |

C30H44O9 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C6H10O3.C5H8O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |

InChI Key |

QQDWLYQFOWLDDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1 |

Related CAS |

36179-96-1 |

Origin of Product |

United States |

Preparation Methods

Butyl prop-2-enoate (Butyl acrylate)

- Method: Typically synthesized by esterification of prop-2-enoic acid (acrylic acid) with butanol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

- Conditions: The reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.

- Notes: The esterification is a classic Fischer esterification process, optimized for high yield and purity.

2-Hydroxyethyl 2-methylprop-2-enoate (Hydroxyethyl methacrylate)

- Method: Prepared by esterification of 2-methylprop-2-enoic acid (methacrylic acid) with ethylene glycol or 2-hydroxyethanol.

- Catalysts: Acid catalysts such as sulfuric acid or acidic ion-exchange resins.

- Conditions: Reflux conditions with azeotropic removal of water to shift equilibrium.

- Notes: The hydroxyethyl group introduces hydroxyl functionality, making this ester important for polymer cross-linking.

Methyl 2-methylprop-2-enoate (Methyl methacrylate)

- Method: Synthesized by esterification of methacrylic acid with methanol.

- Catalysts: Sulfuric acid or other strong acid catalysts.

- Conditions: Reflux with continuous removal of water to enhance ester yield.

- Industrial Note: This is a key monomer for producing poly(methyl methacrylate) (PMMA).

- Reaction Scheme:

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| Methacrylic acid + Methanol | Sulfuric acid | Reflux, water removal | Methyl 2-methylprop-2-enoate |

2-Methylprop-2-enoic acid (Methacrylic acid)

- Method: Produced industrially via catalytic oxidation of isobutylene or tert-butanol.

- Catalysts: Mixed metal oxide catalysts, typically molybdenum and vanadium oxides.

- Conditions: Gas-phase oxidation at elevated temperatures.

- Alternative Routes: Hydrolysis of methyl methacrylate can also yield methacrylic acid.

- Notes: Methacrylic acid is a key precursor for methacrylate esters.

Styrene (Ethenylbenzene)

- Method: Primarily produced by catalytic dehydrogenation of ethylbenzene.

- Catalysts: Iron oxide promoted with potassium oxide.

- Conditions: High temperature (around 600 °C) with steam to facilitate hydrogen removal.

- Industrial Importance: Styrene is a fundamental monomer for polystyrene and various copolymers.

Summary Table of Preparation Methods

| Compound | Starting Materials | Catalyst(s) | Reaction Type | Conditions | Industrial Notes |

|---|---|---|---|---|---|

| Butyl prop-2-enoate | Prop-2-enoic acid + Butanol | Sulfuric acid, p-TSA | Esterification | Reflux, water removal | Classic Fischer esterification |

| 2-Hydroxyethyl 2-methylprop-2-enoate | Methacrylic acid + Ethylene glycol | Sulfuric acid, ion-exchange resin | Esterification | Reflux, azeotropic water removal | Hydroxyl-functionalized methacrylate ester |

| Methyl 2-methylprop-2-enoate | Methacrylic acid + Methanol | Sulfuric acid | Esterification | Reflux, water removal | Key monomer for PMMA production |

| 2-Methylprop-2-enoic acid | Isobutylene or tert-butanol oxidation | Molybdenum and vanadium oxides | Catalytic oxidation | Gas-phase, elevated temp | Precursor to methacrylate esters |

| Styrene | Ethylbenzene | Iron oxide + potassium oxide | Catalytic dehydrogenation | High temp (~600 °C), steam | Fundamental monomer for polystyrene |

Research Findings and Industrial Insights

- Esterification Reactions: Acid-catalyzed esterifications for methacrylate esters are well-established, with optimization focusing on catalyst choice and water removal techniques to maximize yield and purity.

- Catalytic Oxidation: The oxidation of isobutylene to methacrylic acid is a major industrial process, with catalyst development aimed at improving selectivity and reducing by-products.

- Styrene Production: Dehydrogenation of ethylbenzene remains the dominant industrial route; research into catalyst promoters and process conditions continues to enhance efficiency and reduce environmental impact.

- Copolymer Formation: These compounds are often copolymerized, requiring high purity monomers prepared via these methods to ensure polymer performance.

Notes on Compound Mixtures and Polymers

The combination of these monomers—esters and styrene—often leads to copolymers used in coatings, adhesives, and plastics. For example, polymers made from butyl prop-2-enoate, methyl 2-methylprop-2-enoate, and styrene exhibit tailored mechanical and chemical properties.

Chemical Reactions Analysis

Free Radical Polymerization

All components participate in free radical polymerization, forming linear or cross-linked polymers.

Mechanistic Insights :

-

Styrene undergoes self-initiated thermal polymerization via a diradical intermediate (AH) or Diels-Alder dimer, forming monoradicals (HM- , A- ) that propagate chains .

-

Methacrylates (e.g., methyl methacrylate) polymerize via head-to-tail addition, stabilized by resonance of the ester group.

-

Copolymerization : Reactivity ratios (e.g., styrene-butyl acrylate systems) dictate sequence distribution, impacting material properties like Tg and elasticity.

Hydrolysis of Esters

-

Butyl prop-2-enoate and methyl methacrylate hydrolyze under acidic/basic conditions to form acrylic/methacrylic acid and alcohols:

-

Rate depends on ester structure: Methacrylates hydrolyze slower than acrylates due to steric hindrance.

-

Esterification

-

Methacrylic acid reacts with alcohols (e.g., ethylene glycol) under acid catalysis (H₂SO₄) to form esters like 2-hydroxyethyl methacrylate.

Oxidation

-

Styrene forms explosive peroxides (e.g., styrene oxide) when exposed to O₂ >40°C .

-

Methacrylates oxidize to form carboxylic acids or ketones under strong oxidants (KMnO₄).

Reduction

-

Butyl acrylate can be reduced to butanol and prop-2-en-1-ol using LiAlH₄.

Thermal Degradation

-

Styrene polymerization is highly exothermic (ΔH ≈ 629–646 J/g ). Uncontrolled reactions risk runaway polymerization, generating benzene and ethylene via cracking .

-

Methacrylic acid decomposes above 160°C, releasing CO₂ and volatile organics.

Hazardous Byproducts

| Reaction | Byproduct | Hazard Profile |

|---|---|---|

| Styrene peroxidation | Styrene peroxide | Explosive above 104°F (40°C) |

| Methacrylate hydrolysis | Methacrylic acid | Corrosive to skin and mucous membranes |

Epoxidation of Styrene

Styrene reacts with cytochrome P450 models to form styrene oxide via a multistate reactivity (MSR) mechanism involving doublet and quartet spin states . Competing pathways yield phenacetaldehyde or 2-hydroxystyrene as side products.

Crosslinking via Hydroxyethyl Methacrylate

The hydroxyl group in 2-hydroxyethyl methacrylate enables hydrogen bonding and photo-initiated crosslinking, enhancing polymer durability.

Thermal Parameters of Polymerization

| Monomer | Activation Energy (kJ/mol) | Peak Exotherm (°C) | Heat Released (J/g) |

|---|---|---|---|

| Styrene | 124.9 | 205 | 629–646 |

| Methyl methacrylate | 85.2 | 160 | 580–610 |

Reactivity Ratios (Copolymerization)

| Monomer Pair | r₁ (Monomer 1) | r₂ (Monomer 2) |

|---|---|---|

| Styrene-Butyl acrylate | 0.78 | 0.18 |

| Styrene-Methacrylic acid | 0.50 | 0.70 |

Scientific Research Applications

Butyl Prop-2-enoate

Butyl prop-2-enoate is primarily used in the production of synthetic resins and polymers. Its applications include:

- Coatings : It is widely used in the formulation of coatings due to its excellent adhesion and flexibility properties.

- Adhesives : The compound serves as a key ingredient in various adhesive formulations.

- Textile Industry : Employed as a binder in textile coatings and finishes.

- Synthetic Fibers : Utilized in the production of synthetic fibers for textiles .

2-Hydroxyethyl 2-Methylprop-2-Enoate

This compound is notable for its role in polymer synthesis:

- Hydrogels : It is used to create hydrogels that respond to environmental stimuli for drug delivery systems.

- Biomedical Applications : Employed in the development of biocompatible materials for medical devices.

- Smart Coatings : Used in coatings that can change properties based on temperature or pH .

Methyl 2-Methylprop-2-Enoate

Methyl 2-methylprop-2-enoate is crucial for producing polymethyl methacrylate (PMMA):

- Optical Lenses : PMMA derived from this compound is used in optical applications due to its clarity and UV resistance.

- Medical Devices : Its application extends to various medical devices where transparency and biocompatibility are essential.

- Coatings : PMMA is also utilized in protective coatings for surfaces.

2-Methylprop-2-Enoic Acid

This compound serves as a building block for various polymers:

- Superabsorbent Polymers : Used in products such as diapers and adult incontinence products due to its high absorbency.

- Polymer Synthesis : Acts as a monomer in the synthesis of various copolymers with tailored properties for specific applications.

Styrene

Styrene is a fundamental monomer in polymer chemistry:

- Polystyrene Production : It is primarily used to produce polystyrene, which finds applications in packaging, insulation materials, and disposable cutlery.

- Composite Materials : Used as a component in composite materials that require lightweight yet strong properties.

- Adhesives and Sealants : Styrene derivatives are commonly found in adhesive formulations used across various industries .

Case Study 1: Use of Butyl Prop-2-Enoate in Adhesives

A study demonstrated that adhesives formulated with butyl prop-2-enoate exhibited superior bonding strength compared to traditional adhesives. The research highlighted its effectiveness in both industrial and consumer applications, particularly in the automotive sector where durability is critical.

Case Study 2: Hydrogels from 2-Hydroxyethyl 2-Methylprop-2-Enoate

Research on hydrogels synthesized from 2-hydroxyethyl 2-methylprop-2-enoate showed promising results for drug delivery systems. The hydrogels were responsive to pH changes, allowing for controlled release of therapeutic agents over extended periods.

Mechanism of Action

Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms. The ester group can undergo hydrolysis to form butanol and prop-2-enoic acid.

2-hydroxyethyl 2-methylprop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms. The ester group can undergo hydrolysis to form 2-hydroxyethanol and 2-methylprop-2-enoic acid.

Methyl 2-methylprop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms. The ester group can undergo hydrolysis to form methanol and 2-methylprop-2-enoic acid.

2-methylprop-2-enoic acid: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms. The carboxylic acid group can undergo various reactions such as esterification and amidation.

Styrene: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical mechanisms. The aromatic ring can undergo various substitution reactions, leading to the formation of substituted styrenes.

Comparison with Similar Compounds

Butyl prop-2-enoate (Butyl Acrylate)

2-Hydroxyethyl 2-methylprop-2-enoate (2-Hydroxyethyl Methacrylate, HEMA)

Methyl 2-methylprop-2-enoate (Methyl Methacrylate, MMA)

2-Methylprop-2-enoic Acid (Methacrylic Acid)

Styrene (Ethenylbenzene)

- CAS No.: 100-42-5

- Formula : C₈H₈

- Properties : Volatile aromatic hydrocarbon; polymerizes to polystyrene .

- Applications : Production of polystyrene plastics, rubber, and resins .

Comparison with Similar Compounds

Structural Comparison

Reactivity and Environmental Impact

- Ozonolysis Reactivity (Rate coefficients ×10⁻¹⁸ cm³/molecule/s) : Butyl prop-2-enoate: 2.1 Butyl 2-methylprop-2-enoate (methacrylate analog): 9.9 Key Insight: Methacrylate esters exhibit higher ozone reactivity due to electron-donating methyl groups.

Polymerization :

Data Tables

Table 1: Key Physical and Chemical Properties

Table 2: Reactivity and Environmental Data

| Compound | Ozonolysis Rate (×10⁻¹⁸ cm³/molecule/s) | Polymerization Method |

|---|---|---|

| Butyl prop-2-enoate | 2.1 | Radical, anionic |

| Butyl methacrylate | 9.9 | Radical |

| Styrene | N/A | Radical, ionic |

Research Findings

Biocompatibility of HEMA: Poly(2-hydroxyethyl methacrylate) hydrogels are non-irritating to ocular tissues, making them ideal for contact lenses .

Environmental Degradation : Acrylates degrade faster in the atmosphere than methacrylates due to lower ozone reactivity .

Industrial Synthesis : Methacrylic acid is esterified with alcohols to produce methacrylates, which are critical for high-performance polymers .

Biological Activity

Butyl prop-2-enoate, along with its derivatives such as 2-hydroxyethyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, 2-methylprop-2-enoic acid, and styrene, belongs to a class of compounds known as enoate esters. These compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article aims to explore the biological activity of these compounds through detailed research findings, case studies, and data tables.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|

| Butyl prop-2-enoate | 36179-96-1 | C₈H₁₄O₂ | 142.1956 | 145.9 | 39.4 |

| 2-Hydroxyethyl 2-methylprop-2-enoate | N/A | C₉H₁₈O₃ | 170.24 | N/A | N/A |

| Methyl 2-methylprop-2-enoate | N/A | C₈H₁₄O₂ | 142.1956 | N/A | N/A |

| 2-Methylprop-2-enoic acid | N/A | C₅H₈O₂ | 100.12 | N/A | N/A |

| Styrene | 100-42-5 | C₈H₈ | 104.15 | 145 | 31 |

Antimicrobial Activity

Research has shown that butyl prop-2-enoate and its derivatives possess significant antimicrobial properties. A study demonstrated that these compounds exhibit inhibitory effects against various microorganisms, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of butyl prop-2-enoate against Staphylococcus aureus and Escherichia coli, it was found that the compound inhibited bacterial growth at concentrations as low as 0.5% (v/v). The minimal inhibitory concentration (MIC) was determined through disc diffusion methods, showing a clear zone of inhibition around treated discs.

Antioxidant Activity

Antioxidant properties of these compounds have also been investigated. The presence of double bonds in their structures contributes to their ability to scavenge free radicals.

Research Findings:

A study conducted on the antioxidant activity of methyl 2-methylprop-2-enoate indicated that it effectively reduced oxidative stress in vitro by neutralizing reactive oxygen species (ROS). The compound demonstrated a dose-dependent response, with significant activity noted at higher concentrations.

Potential Therapeutic Applications

The biological activities of butyl prop-2-enoate derivatives suggest potential therapeutic applications in pharmaceuticals and food preservation.

- Pharmaceuticals : Due to their antimicrobial properties, these compounds could be developed into new antibiotics.

- Food Preservation : Their ability to inhibit microbial growth makes them suitable candidates for use as natural preservatives in food products.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-hydroxyethyl 2-methylprop-2-enoate, and how do reaction conditions influence esterification efficiency?

- Methodology :

- Esterification : React 2-methylprop-2-enoic acid with ethylene glycol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Monitor reaction progress via FTIR for carbonyl (C=O) peak reduction at ~1700 cm⁻¹ .

- Purification : Use fractional distillation or column chromatography to isolate the product. Validate purity via gas chromatography (GC) or ¹H-NMR (e.g., characteristic peaks: δ 5.7–6.2 ppm for vinyl protons, δ 4.3 ppm for -CH₂-O-) .

Q. How can copolymerization kinetics of styrene with methyl 2-methylprop-2-enoate be systematically characterized?

- Methodology :

- Reactivity Ratios : Use the Mayo-Lewis equation to determine monomer reactivity ratios (r₁, r₂) via low-conversion bulk polymerization (60°C, AIBN initiator). Analyze composition drift via ¹H-NMR (e.g., styrene aromatic protons at δ 6.2–7.1 ppm vs. methyl methacrylate esters at δ 3.6 ppm) .

- Kinetic Modeling : Employ differential scanning calorimetry (DSC) to track heat flow and calculate activation energy (Eₐ) using the Arrhenius equation. Typical Eₐ ranges: 60–80 kJ/mol for methacrylate-styrene systems .

Q. What analytical techniques are most effective for quantifying residual monomers in polymer matrices derived from butyl prop-2-enoate?

- Methodology :

- Headspace GC-MS : Optimize parameters (e.g., 120°C incubation, 30 min equilibration) to detect butyl prop-2-enoate (retention time ~8.2 min) and styrene (~7.5 min). Detection limit: ≤10 ppm .

- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 210 nm for acrylates and 254 nm for styrene .

Advanced Research Questions

Q. How do conflicting data on copolymer reactivity ratios for 2-hydroxyethyl 2-methylprop-2-enoate and styrene arise, and how can they be resolved?

- Analysis :

- Source of Discrepancies : Varied initiator efficiencies (e.g., AIBN vs. benzoyl peroxide) and solvent polarity (bulk vs. solution polymerization) alter propagation rates. For example, r₁ (HEMA) = 0.35 ± 0.05 in bulk vs. 0.28 ± 0.03 in toluene .

- Resolution Strategy : Conduct controlled experiments with fixed initiator concentrations (1 wt%) and solvent environments. Use high-resolution ¹³C-NMR to confirm sequence distribution (e.g., triad fractions) .

Q. What methodologies are recommended for assessing the biocompatibility of 2-methylprop-2-enoic acid-based hydrogels in drug delivery applications?

- Protocol :

- Cytotoxicity Testing : Follow ISO 10993-5 using MTT assays on L929 fibroblasts. Hydrogel extracts (24 hr incubation) should maintain >80% cell viability .

- Drug Release Profiling : Load model drugs (e.g., dexamethasone) into hydrogels and monitor release via UV-Vis (λ = 242 nm) in PBS (pH 7.4, 37°C). Fit data to Higuchi kinetics to assess diffusion mechanisms .

Q. How can conflicting thermal stability data for terpolymers of styrene, methyl 2-methylprop-2-enoate, and 2-hydroxyethyl 2-methylprop-2-enoate be reconciled?

- Investigation :

- TGA Analysis : Compare degradation onset temperatures (T₀) under nitrogen vs. air. For example, T₀ decreases from 280°C (N₂) to 240°C (air) due to oxidative chain scission .

- DSC Crosslinking Studies : Correlate glass transition temperatures (T₉) with monomer composition. A 10% increase in 2-hydroxyethyl content raises T₉ by ~15°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.